4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
1-methyl-4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8S/c1-11-8-13(21-16(20-11)25-3)23-4-6-24(7-5-23)15-12-9-19-22(2)14(12)17-10-18-15/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYAISROFCMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3C=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied due to their structural similarity to purines, enabling interactions with biological targets like kinases and receptors. Below is a comparative analysis of key structural features and their implications:
Table 1: Structural Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
- Substituent Diversity: The target compound’s piperazinyl linkage and methylsulfanyl group distinguish it from analogs like CAS 878063-77-5, which features a benzylpiperazinyl group and a chloro-methoxyphenyl substituent. These modifications influence solubility, target affinity, and metabolic stability .
- Piperazine vs. Piperidine: Piperazine (target compound) offers two nitrogen atoms for hydrogen bonding, whereas piperidine (CAS 339106-50-2) provides a single basic nitrogen, altering pharmacokinetic profiles .
Pharmacological Activity and Mechanisms
Pyrazolo[3,4-d]pyrimidines are renowned for their kinase-inhibitory properties. For example:
- Antitumor Activity: Derivatives with methylsulfanyl groups (e.g., CAS 339106-50-2) exhibit antiproliferative effects against cancer cell lines by targeting ATP-binding pockets in kinases .
- Antimicrobial Potential: Chlorine-substituted analogs (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrate antibacterial activity, likely through interference with nucleic acid synthesis .
- Kinase Selectivity: The piperazinyl group in the target compound may enhance selectivity for kinases like PI3K or mTOR, as seen in structurally related compounds .
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Core Formation
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine moiety is synthesized via a cyclocondensation reaction. Starting with 5-amino-1-methyl-1H-pyrazole-4-carboxamide, fusion with urea at 180–200°C for 6–8 hours generates the pyrazolo[3,4-d]pyrimidine-4,6-dione intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (110°C, 4 hours) yields 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Urea | 180–200°C | 6–8 h | 70–75% |
| Chlorination | POCl₃, PCl₅ | 110°C | 4 h | 85–90% |
Pyrimidine Ring Functionalization
The 2-(methylsulfanyl)-4-methylpyrimidine segment is prepared via a modified Biginelli reaction. Condensation of thiourea, methyl acetoacetate, and acetyl chloride in ethanol under reflux introduces the methylsulfanyl and methyl groups at positions 2 and 4, respectively. Chlorination at position 6 is achieved using POCl₃, yielding 4-methyl-6-chloro-2-(methylsulfanyl)pyrimidine.
Piperazine Linkage Installation
Nucleophilic Aromatic Substitution
The piperazine bridge is introduced via a two-step substitution sequence. First, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C for 12 hours, selectively substituting the 4-chloro group to form 4-(piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Excess piperazine (2.5 equiv) and triethylamine (TEA) as a base are critical for minimizing di-substitution.
Optimization Insights
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Lower temperatures (<60°C) result in incomplete conversion.
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Solvent polarity (DMF > DMSO) enhances nucleophilicity.
Coupling with Functionalized Pyrimidine
The intermediate 4-(piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes a second nucleophilic substitution with 4-methyl-6-chloro-2-(methylsulfanyl)pyrimidine in refluxing toluene (120°C, 24 hours). Catalytic potassium iodide (KI) accelerates the reaction by facilitating chloride displacement.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines pyrazolo[3,4-d]pyrimidine chlorination and piperazine substitution in a single reactor. After chlorination with POCl₃, the crude product is treated directly with piperazine without isolation, reducing purification steps and improving overall yield (78% vs. 65% in stepwise).
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald–Hartwig amination has been explored for attaching the piperazine moiety. Using Pd₂(dba)₃ and Xantphos as ligands, the reaction proceeds at 100°C in dioxane, achieving 72% yield. While efficient, this method requires rigorous exclusion of moisture and oxygen.
Analytical Characterization
Structural Validation
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazolo-H), 6.82 (s, 1H, pyrimidine-H), 3.89 (s, 3H, N-CH₃), 3.72–3.68 (m, 4H, piperazine), 2.98–2.94 (m, 4H, piperazine), 2.51 (s, 3H, S-CH₃), 2.34 (s, 3H, C-CH₃).
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¹³C NMR: Peaks at δ 161.2 (C=S), 158.9 (pyrimidine C4), 152.1 (pyrazolo C7a).
High-Resolution Mass Spectrometry (HRMS)
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows ≥98% purity with a retention time of 6.8 minutes.
Challenges and Optimization
Regioselectivity in Substitution
Competing reactions at the 4- and 6-positions of pyrazolo[3,4-d]pyrimidine necessitate careful control of stoichiometry. Using 1.1 equiv of piperazine and slow addition over 2 hours suppresses di-substitution byproducts.
Solvent and Base Selection
Polar aprotic solvents (DMF, NMP) improve piperazine solubility, while tertiary amines (TEA, DIPEA) enhance nucleophilicity. Substituting DMF with 1,4-dioxane reduces side reactions but prolongs reaction time.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
A pilot-scale process (10 kg batch) achieved 68% overall yield using:
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Piperazine | 32% |
| POCl₃ | 25% |
| Catalysts | 18% |
| Solvents | 15% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how do structural modifications influence yield?
- Methodology :
- Core Formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile derivatives with formamide or urea under reflux conditions .
- Piperazine Substitution : The piperazine ring is introduced via nucleophilic substitution using 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Methylsulfanyl Group Incorporation : Thiolation reactions using methyl disulfide or Lawesson’s reagent are employed, requiring inert atmospheres to prevent oxidation .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) and using high-boiling solvents (e.g., DMF) improves yields to ~60–75% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
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Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methylsulfanyl at δ ~2.5 ppm for S–CH₃) and confirms piperazine linkage (δ 3.2–3.8 ppm for N–CH₂) .
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Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 425.2) and detects fragmentation patterns .
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HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological assays .
Q. What structural features dictate its biological activity?
- Key Features :
- Pyrazolopyrimidine Core : Essential for ATP-binding pocket interactions in kinases .
- Piperazine Linker : Enhances solubility and enables conformational flexibility for target binding .
- Methylsulfanyl Group : Increases lipophilicity (logP ~2.8), improving membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized for pyrazolopyrimidine core formation?
- Methodology :
- Solvent Selection : Using formic acid instead of formamide reduces side products (e.g., formamide adducts) and increases cyclization efficiency .
- Temperature Control : Maintaining 110–120°C during cyclization minimizes incomplete ring closure .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction rates by 20% in microwave-assisted syntheses .
- Data Analysis : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and adjust heating times (4–6 hrs) .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM for kinase X) may arise from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) alter competitive inhibition .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Compound Stability : Degradation in DMSO stock solutions (e.g., 10% loss after 1 week at –20°C) impacts potency .
- Resolution : Standardize protocols (e.g., fixed ATP at 50 µM) and validate purity via LC-MS before assays .
Q. What computational methods predict target interactions for this compound?
- Methodology :
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Molecular Docking : AutoDock Vina models binding to kinase ATP pockets (e.g., VEGFR2, PDB ID: 4ASD), with scoring functions (ΔG < –9 kcal/mol) .
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MD Simulations : GROMACS simulations (50 ns) assess piperazine flexibility and ligand-protein stability (RMSD <2 Å) .
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QSAR Models : 2D descriptors (e.g., topological polar surface area <90 Ų) correlate with blood-brain barrier penetration .
Parameter Value Biological Implication Reference Docking Score (VEGFR2) –10.2 kcal/mol High binding affinity predicted logP 2.8 Moderate lipophilicity PSA 85 Ų Favorable for CNS penetration
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
